molecular formula C24H35N3O3 B3915516 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol

1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B3915516
M. Wt: 413.6 g/mol
InChI Key: AJFQINASELNGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an azocane ring, a methoxy group, and a pyridinylmethylamino moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a linear amine.

    Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.

    Incorporation of the Pyridinylmethylamino Moiety: This step involves the reaction of a pyridine derivative with a suitable amine to form the pyridinylmethylamino group.

    Final Coupling Reaction: The final step involves coupling the azocane ring with the methoxy and pyridinylmethylamino-substituted phenoxypropanol through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyridinylmethylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Study of its effects on biological systems, including its interaction with cellular receptors and pathways.

    Materials Science: Exploration of its properties for use in the development of new materials with specific functionalities.

    Biology: Investigation of its biological activity and potential as a tool for studying cellular processes.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-2-ylmethylamino)methyl]phenoxy]propan-2-ol
  • 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol

Comparison:

  • Structural Differences: The position of the pyridinylmethylamino group can vary, leading to differences in the compound’s properties and reactivity.
  • Unique Features: 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

1-(azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O3/c1-29-23-10-9-20(15-26-17-21-8-7-11-25-16-21)14-24(23)30-19-22(28)18-27-12-5-3-2-4-6-13-27/h7-11,14,16,22,26,28H,2-6,12-13,15,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFQINASELNGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OCC(CN3CCCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol
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1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol

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